4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide
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Overview
Description
Scientific Research Applications
Organic Synthesis
This compound could be used in the field of organic synthesis. It might serve as a building block in the synthesis of more complex molecules .
Material Science
Compounds with similar structures have been used in material science, for example, in the development of sensors or electrochromic materials . This compound could potentially have similar applications.
Environmental Science
In environmental science, this compound could be used in studies related to pollution and contamination. For instance, it could be used to understand the behavior and impact of similar compounds in the environment .
Agricultural Research
This compound could also be used in agricultural research, for instance, in the development of new pesticides or in studies related to pesticide contamination .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits the growth of certain parasites .
Biochemical Pathways
It is known that pyrazole derivatives can affect the life cycle of certain parasites, disrupting their ability to infect and multiply .
Pharmacokinetics
It is known that pyrazole derivatives can be synthesized and their structures verified by employing elemental microanalysis, ftir, and 1 h nmr techniques .
Result of Action
It is known that pyrazole derivatives can display superior antipromastigote activity .
Action Environment
It is known that the efficacy of pyrazole derivatives can be evaluated both in vitro and in vivo .
properties
IUPAC Name |
4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O3S/c1-15-10(8(11)9(12)14-15)18-6-2-4-7(5-3-6)19(13,16)17/h2-5H,1H3,(H2,13,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNASFYQJBSRGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.